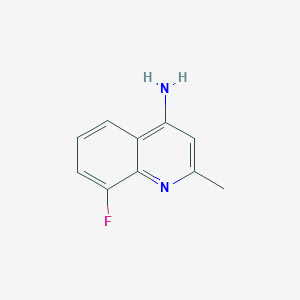

8-Fluoro-2-methylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

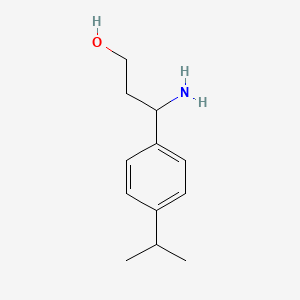

“8-Fluoro-2-methylquinolin-4-amine” is a chemical compound with the molecular formula C10H9FN2 . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Molecular Structure Analysis

The molecular structure of “8-Fluoro-2-methylquinolin-4-amine” consists of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The molecular weight of this compound is 176.19 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Fluoro-2-methylquinolin-4-amine” are not fully detailed in the search results. The boiling point, melting point, and density are not provided .

Applications De Recherche Scientifique

Apoptosis Research

This compound plays a crucial role in apoptosis research. The crystal structure of human Apoptosis-Inducing Factor (AIF) complexed with 8-Fluoro-2-methylquinolin-4-amine has been determined, which aids in understanding the molecular mechanisms of apoptosis. This research is vital for developing treatments for diseases where apoptosis plays a part, such as neurodegenerative disorders and cancer .

Drug Design and Optimization

The inclusion of fluorine atoms in drug molecules can significantly affect their potency, stability, and membrane permeability8-Fluoro-2-methylquinolin-4-amine , with its fluorinated structure, serves as an important example in the strategic deployment of fluorine in medicinal chemistry to optimize drug candidates .

Targeted Drug Delivery

Innovations in targeted drug delivery systems are crucial for increasing the efficacy and reducing the side effects of therapeutic agents8-Fluoro-2-methylquinolin-4-amine has been explored for its potential to be conjugated with other molecules, such as DNA or RNA aptamers, to create novel aptamer–drug conjugates (ApDCs) for targeted cancer therapy .

Molecular Docking Studies

The compound has been used in molecular docking studies to evaluate interactions with proteins involved in cancer pathways. These studies help in predicting the binding affinity and activity of potential drug candidates, making 8-Fluoro-2-methylquinolin-4-amine a valuable tool in the preclinical phase of drug development .

Allosteric Modulation Research

Research has also focused on the allosteric modulation capabilities of 8-Fluoro-2-methylquinolin-4-amine . By binding to allosteric sites on proteins, it can modulate the protein’s activity, which is a promising strategy for developing drugs with improved selectivity and reduced side effects .

Pharmacokinetics and ADME Profiling

The compound’s role in pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another area of application. Understanding how 8-Fluoro-2-methylquinolin-4-amine behaves in the body can lead to the development of drugs with better bioavailability and efficacy .

High-Throughput Screening Technologies

Finally, 8-Fluoro-2-methylquinolin-4-amine is used in high-throughput screening technologies to discover chemical leads. Its use in time-resolved, high-throughput small-angle X-ray scattering (TR-HT-SAXS) exemplifies its utility in identifying compounds that can target and modulate macromolecular states .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 8-Fluoro-2-methylquinolin-4-amine is the Apoptosis-Inducing Factor (AIF) . AIF is a mitochondrial flavoprotein involved in caspase-independent cell death. It plays a crucial role in the regulation of cell death and survival, contributing to the pathogenesis of neurodegenerative diseases .

Mode of Action

8-Fluoro-2-methylquinolin-4-amine interacts with AIF by allosterically stimulating AIF dimerization . Allosteric regulation is a process that occurs when a regulatory molecule binds to a protein at a location other than the active site, changing the protein’s shape and activity . In this case, the compound binds to AIF and induces a conformational change that promotes dimerization .

Biochemical Pathways

It is known that the compound interacts with thePI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and cancer progression . By influencing this pathway, the compound could potentially affect a variety of cellular processes .

Result of Action

The molecular and cellular effects of 8-Fluoro-2-methylquinolin-4-amine’s action are primarily related to its influence on AIF. By promoting AIF dimerization, the compound can potentially affect the regulation of cell death and survival . This could have significant implications for the treatment of diseases characterized by abnormal cell death, such as neurodegenerative disorders .

Propriétés

IUPAC Name |

8-fluoro-2-methylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZQTGHNSDPKJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589058 |

Source

|

| Record name | 8-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-methylquinolin-4-amine | |

CAS RN |

288151-34-8 |

Source

|

| Record name | 8-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)